molecular formula C8H16O B146684 3,5-Dimethylcyclohexanol CAS No. 5441-52-1

3,5-Dimethylcyclohexanol

Cat. No. B146684
CAS RN: 5441-52-1
M. Wt: 128.21 g/mol
InChI Key: WIYNOPYNRFPWNB-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexanol is a member of cyclohexanols . It has been reported to be present in the essential oil from Pouteria splendens leaves . The molecular formula is C8H16O .


Molecular Structure Analysis

The molecular weight of 3,5-Dimethylcyclohexanol is 128.2120 . The IUPAC Standard InChI is InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

3,5-Dimethylcyclohexanol has a density of 0.9±0.1 g/cm3, a boiling point of 187.0±0.0 °C at 760 mmHg, and a flash point of 73.3±0.0 °C . It has a molar refractivity of 38.7±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 143.4±3.0 cm3 .

Scientific Research Applications

Biological Stereoselective Reduction

  • 3,5-Dimethylcyclohexanol was observed as a product in the microbial transformations of 3,5-dimethylcyclohexanone using the plant pathogenic fungus Glomerella cingulata. This study highlighted the enantioselective reduction capabilities of this microorganism, producing distinct enantiomers of 3,5-dimethylcyclohexanol (Miyazawa, Okamura, & Kameoka, 1999).

Conformational Studies

  • Carbon-13 chemical shift measurements of dimethylcyclohexanols, including 3,5-dimethylcyclohexanol, were conducted. These studies provide insights into the conformational peculiarities of these compounds (Pehk, Kooskora, & Lippmaa, 1976).

Stereoselective Cyclization

  • A study on the acid-mediated cyclization of certain dimethyl substrates showed a preference for the formation of cis-dimethylcyclohexanols, with significant implications for the synthesis of specific isomers (Asao, Iio, & Tokoroyama, 1989).

Reduction Rate and Stereoselectivity

  • Research on the reduction of dimethylcyclohexanones, including 3,5-dimethylcyclohexanone, by 2-propanol in the presence of certain catalysts highlighted the impact of conformation and substituent position on the reaction rate and stereoselectivity (Sharf, Freidlin, Shekoyan, & Krutil, 1978).

Oxidation Studies

  • The oxidation behavior of dimethylcyclohexane, related to 3,5-dimethylcyclohexanol, was investigated, providing insights into the oxidative processes and potential applications in chemical synthesis (Chavanne & Bode, 1930).

Catalytic Hydrogenation of Diketones

  • The catalytic hydrogenation of diketones, a category to which 3,5-dimethylcyclohexanol belongs, was examined for its synthetic utility in producing cyclohexanone derivatives (Cormier & McCauley, 1988).

Safety And Hazards

When handling 3,5-Dimethylcyclohexanol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

3,5-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYNOPYNRFPWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871133
Record name 3,5-Dimethylcyclohexanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylcyclohexanol

CAS RN

5441-52-1, 767-13-5, 767-14-6, 17373-17-0
Record name 3,5-Dimethylcyclohexanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1alpha,3alpha,5alpha)-3,5-Dimethylcyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1alpha,3alpha,5beta)-3,5-Dimethylcyclohexanol
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Record name 3,5-Dimethylcyclohexan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1beta,3alpha,5alpha)-3,5-Dimethylcyclohexanol
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Record name 3,5-DIMETHYLCYCLOHEXANOL
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Record name 3,5-Dimethylcyclohexanol
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Record name 3,5-dimethylcyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylcyclohexanol
Reactant of Route 2
3,5-Dimethylcyclohexanol
Reactant of Route 3
3,5-Dimethylcyclohexanol
Reactant of Route 4
3,5-Dimethylcyclohexanol
Reactant of Route 5
3,5-Dimethylcyclohexanol
Reactant of Route 6
3,5-Dimethylcyclohexanol

Citations

For This Compound
137
Citations
M Miyazawa, S Okamura… - Journal of Chemical …, 1999 - Wiley Online Library
The microbial transformations of 2,6‐ and 3,5‐dimethylcyclohexanone were investigated using the plant pathogenic fungus, Glomerella cingulata. With this organism 2,6‐ and 3,5‐…
Number of citations: 7 onlinelibrary.wiley.com
F Toda, K Tanaka, A Kai, N Tanaka, Y Tsugiyama… - Chemistry …, 1988 - journal.csj.jp
It has been reported that 1, 1, 6, 6-tetraphenylhexa-2, 4-diyne-1, 6-diol (1) includes equatorial isomer (8) selectively but not Page 1 CHEMISTRY LETTERS, pp. 1375-1378, 1988. C 1988 The …
Number of citations: 12 www.journal.csj.jp
S Okamura, H Kameoka, M Miyazawa - Natural Product Letters, 2001 - Taylor & Francis
Biological Stereoselective Reduction of 3,3,5-Trimethylcyclohexanone by Glomerella cingulata Page 1 Natural Product Lerters Volume 15(1), pp. 71-74 Reprints available directly from …
Number of citations: 2 www.tandfonline.com
EL Eliel, SH Schroeter - Journal of the American Chemical Society, 1965 - ACS Publications
The catalytic epimerization of the 4-t-butylcyclohexanols, 3, 5-dimethylcyclohexanols, and 3, 3, 5-trimethylcyclohex-anols with Raney nickel has been studied as a function of solvent. …
Number of citations: 125 pubs.acs.org
VZ Sharf, LK Frejdlin, IS Shekoyan… - Izvestiya Akademii Nauk …, 1977 - inis.iaea.org
[en] Triphenylphosphine complexes of rhodium (I) and ruthenium (2) catalyze the reduction of α, β-unsaturated ketones by successive hydrogen transfer form 2-propanol; at first the C= …
Number of citations: 2 inis.iaea.org
VZ Sharf, LK Freidlin, IS Shekoyan, VN Krutii - Izv. Akad. Nauk SSSR, Ser …, 1977 - osti.gov
Triphenylphosphine complexes of rhodium (I) and ruthenium (2) catalyze the reduction of ..cap alpha..,..beta..-unsaturated ketones by successive hydrogen transfer from 2-propanol; at …
Number of citations: 0 www.osti.gov
J Chakravarty, R Dasgupta, JK Ray… - Proceedings of the Indian …, 1977 - Springer
The gross structures of the cyclised products from the acid-catalysed cyclisations of 2-benzyl-1, 3-dimethylcyclohexanol (6) and 1-benzyl-3, 5-dimethylcyclohexanol (11) revealing the …
Number of citations: 7 link.springer.com
W Zhao, HJ Shine, BR Whittlesey - The Journal of Organic …, 1997 - ACS Publications
Five sets of cis- and trans-substituted cyclohexanols were used for reaction with thianthrene cation radical perchlorate, namely, cis- and trans-cyclohexane-1,2-diol, cis- and trans-2-…
Number of citations: 9 pubs.acs.org
EL Eliel, FJ Biros - Journal of the American Chemical Society, 1966 - ACS Publications
The three diastereoisomeric 3, 5-dimethylcyclohexanols, thetwo diastereoisomers of 3-methyl-5-isopropylcyclohexanol and of 3, 5-di-i-butylcyclohexanol in which the alkyl groups are …
Number of citations: 57 pubs.acs.org
Y Takai, K Touhara - Bioscience, Biotechnology, and …, 2015 - academic.oup.com
The olfactory system has a remarkable ability to detect and discriminate a vast variety of odorant molecules. In mammals, hundreds to thousands of odorant receptors (ORs) expressed …
Number of citations: 10 academic.oup.com

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